
(1,1-Dimethylethyl)phenyl phosphinic fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethylethyl)phenyl phosphinic fluoride is a chemical compound with the molecular formula C10H14FOP. It consists of 14 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylethyl)phenyl phosphinic fluoride typically involves the reaction of phenyl phosphinic acid with tert-butyl chloride in the presence of a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethylethyl)phenyl phosphinic fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
(1,1-Dimethylethyl)phenyl phosphinic fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,1-Dimethylethyl)phenyl phosphinic fluoride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in scientific research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl phosphinic acid
- tert-Butyl phosphinic acid
- Phenyl phosphine oxide
Uniqueness
(1,1-Dimethylethyl)phenyl phosphinic fluoride is unique due to the presence of both a phenyl group and a tert-butyl group attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it different from other similar compounds.
Propiedades
Número CAS |
55236-56-1 |
|---|---|
Fórmula molecular |
C10H14FOP |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
[tert-butyl(fluoro)phosphoryl]benzene |
InChI |
InChI=1S/C10H14FOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
VKTPSNOJVZIQHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=O)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


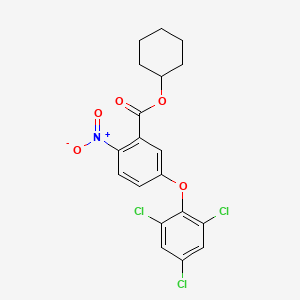
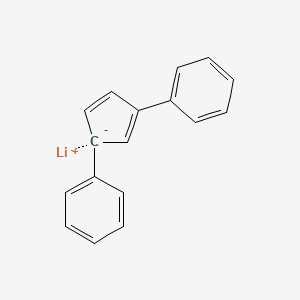
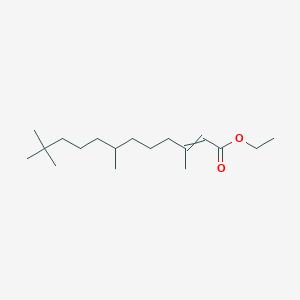
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


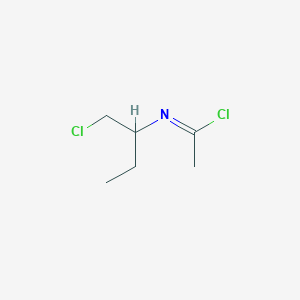
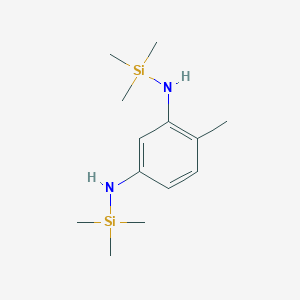


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
